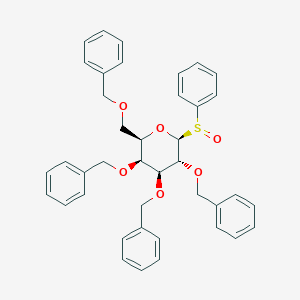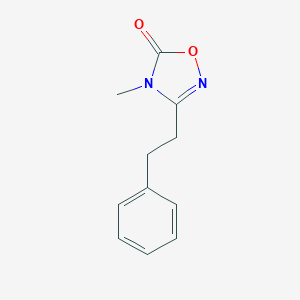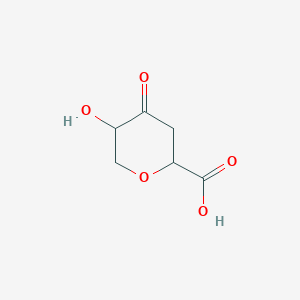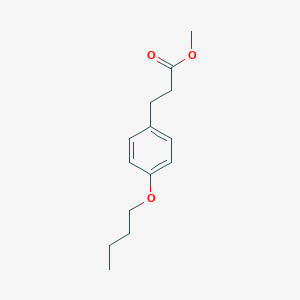
Methyl 3-(4-butoxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-butoxyphenyl)propanoate, also known as MBPP, is a chemical compound that belongs to the class of esters. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, material science, and organic synthesis. In
Wirkmechanismus
The mechanism of action of Methyl 3-(4-butoxyphenyl)propanoate is not fully understood. However, studies have suggested that Methyl 3-(4-butoxyphenyl)propanoate exerts its biological activities by modulating various signaling pathways, such as the NF-κB and MAPK pathways. Methyl 3-(4-butoxyphenyl)propanoate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB. Additionally, Methyl 3-(4-butoxyphenyl)propanoate has been shown to induce apoptosis in cancer cells by activating the MAPK pathway.
Biochemical and Physiological Effects
Methyl 3-(4-butoxyphenyl)propanoate has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. Methyl 3-(4-butoxyphenyl)propanoate has been shown to inhibit the production of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the pathogenesis of various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, Methyl 3-(4-butoxyphenyl)propanoate has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-(4-butoxyphenyl)propanoate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, Methyl 3-(4-butoxyphenyl)propanoate has some limitations, such as its low solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, Methyl 3-(4-butoxyphenyl)propanoate can exhibit cytotoxicity at high concentrations, which can limit its use in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the research on Methyl 3-(4-butoxyphenyl)propanoate. One potential direction is to explore the structure-activity relationship of Methyl 3-(4-butoxyphenyl)propanoate and its analogs to identify more potent and selective compounds. Additionally, the potential of Methyl 3-(4-butoxyphenyl)propanoate as a drug candidate for the treatment of various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases, can be further investigated. Furthermore, the development of novel synthetic methods for the preparation of Methyl 3-(4-butoxyphenyl)propanoate and its analogs can facilitate their use in various applications.
Conclusion
In conclusion, Methyl 3-(4-butoxyphenyl)propanoate is a promising chemical compound with potential applications in various fields, including drug discovery, material science, and organic synthesis. The synthesis of Methyl 3-(4-butoxyphenyl)propanoate can be achieved through various methods, and its biological activities are mediated by modulating various signaling pathways. Methyl 3-(4-butoxyphenyl)propanoate has exhibited various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. Although Methyl 3-(4-butoxyphenyl)propanoate has several advantages for lab experiments, its low solubility in water and cytotoxicity at high concentrations can limit its use. There are several future directions for the research on Methyl 3-(4-butoxyphenyl)propanoate, including the exploration of its structure-activity relationship and its potential as a drug candidate.
Synthesemethoden
The synthesis of Methyl 3-(4-butoxyphenyl)propanoate can be achieved through various methods, including the esterification of 4-butoxybenzyl alcohol with methyl propanoate in the presence of a catalyst. Another method involves the reaction of 4-butoxybenzaldehyde with methyl propanoate in the presence of a reducing agent. The yield and purity of Methyl 3-(4-butoxyphenyl)propanoate can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-butoxyphenyl)propanoate has been extensively studied for its potential applications in various fields, including drug discovery, material science, and organic synthesis. Methyl 3-(4-butoxyphenyl)propanoate has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities, making it a promising candidate for the development of novel drugs. Additionally, Methyl 3-(4-butoxyphenyl)propanoate can be used as a building block for the synthesis of various organic compounds, such as polymers, surfactants, and liquid crystals.
Eigenschaften
CAS-Nummer |
115514-10-8 |
|---|---|
Produktname |
Methyl 3-(4-butoxyphenyl)propanoate |
Molekularformel |
C14H20O3 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
methyl 3-(4-butoxyphenyl)propanoate |
InChI |
InChI=1S/C14H20O3/c1-3-4-11-17-13-8-5-12(6-9-13)7-10-14(15)16-2/h5-6,8-9H,3-4,7,10-11H2,1-2H3 |
InChI-Schlüssel |
XILPQOSBIMBSMB-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)CCC(=O)OC |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)CCC(=O)OC |
Synonyme |
METHYL 3-(4-BUTOXYPHENYL)PROPIONATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



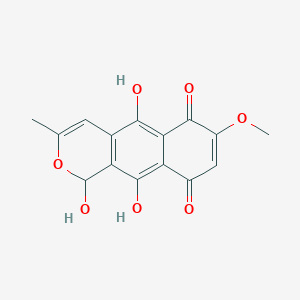
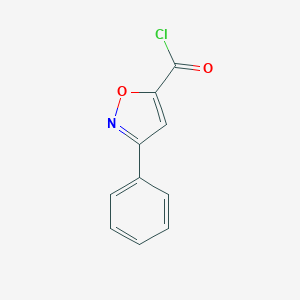
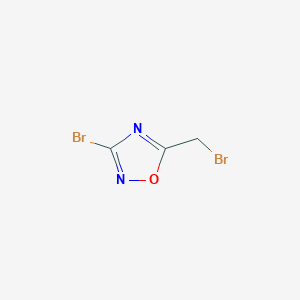
![3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B55452.png)
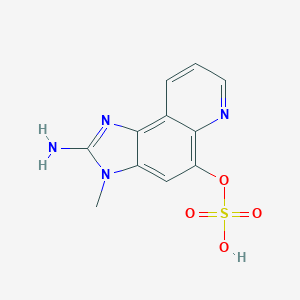
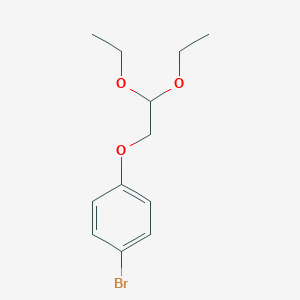
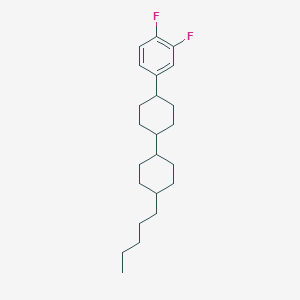
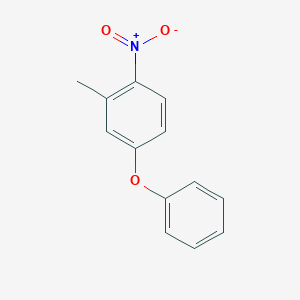
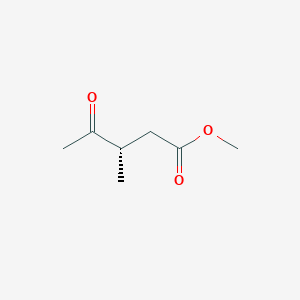
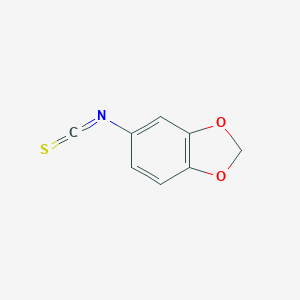
![Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B55466.png)
